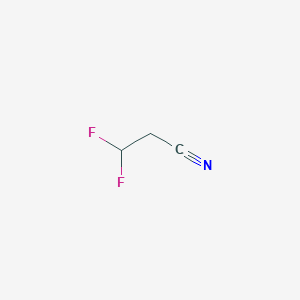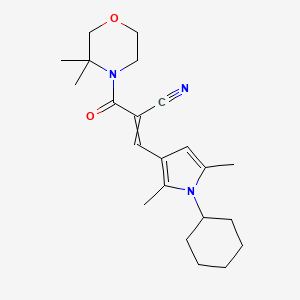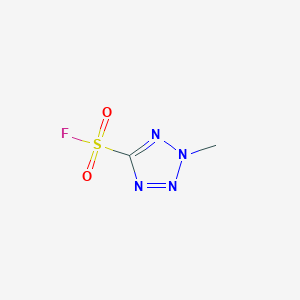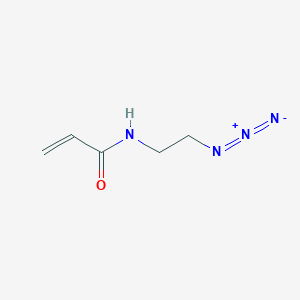
3-(1,3-Thiazol-2-yloxy)pipéridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a piperidin-2-one core with a thiazol-2-yloxy substituent, making it a valuable scaffold in various fields, including drug development and organic synthesis.
Applications De Recherche Scientifique
3-(1,3-Thiazol-2-yloxy)piperidin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
Target of Action
Thiazoles and piperidines, the core structures in “3-(1,3-Thiazol-2-yloxy)piperidin-2-one”, are found in many biologically active compounds. Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Compounds containing thiazole and piperidine moieties generally interact with biological targets through various mechanisms, depending on their specific structures and functional groups .
Biochemical Pathways
Without specific studies on “3-(1,3-Thiazol-2-yloxy)piperidin-2-one”, it’s challenging to determine the exact biochemical pathways this compound affects. Thiazole and piperidine derivatives are known to interact with a wide range of biochemical pathways, influencing processes such as inflammation, pain sensation, microbial growth, and more .
Result of Action
Thiazole and piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structures and targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-yloxy)piperidin-2-one typically involves the reaction of piperidin-2-one with a thiazole derivative under specific conditions. One common method includes the use of a base to deprotonate the piperidin-2-one, followed by nucleophilic substitution with a thiazole halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-(1,3-Thiazol-2-yloxy)piperidin-2-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Thiazol-2-yloxy)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring or the piperidin-2-one core.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce reduced thiazole or piperidin-2-one derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidin-2-one, and their substituted derivatives share structural similarities with 3-(1,3-Thiazol-2-yloxy)piperidin-2-one.
Thiazole Derivatives: Thiazole, 2-aminothiazole, and other thiazole-containing compounds exhibit similar chemical properties and biological activities.
Uniqueness
3-(1,3-Thiazol-2-yloxy)piperidin-2-one stands out due to its unique combination of a piperidin-2-one core and a thiazole substituent. This dual functionality provides a versatile platform for chemical modifications and enhances its potential as a bioactive compound. The compound’s ability to undergo various chemical reactions and its broad range of applications further highlight its uniqueness in comparison to other similar compounds .
Propriétés
IUPAC Name |
3-(1,3-thiazol-2-yloxy)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7-6(2-1-3-9-7)12-8-10-4-5-13-8/h4-6H,1-3H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJOXKYWICXGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[Bis(3-aminopropyl)amino]propanoic acid trihydrochloride](/img/structure/B2585374.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2585375.png)
![3-methoxy-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2H-indazole-6-carboxamide](/img/structure/B2585376.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2585377.png)
![N'-(4-acetamidophenyl)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2585378.png)

![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585382.png)
![N-(benzo[d]thiazol-6-yl)-4-(phenylthio)butanamide](/img/structure/B2585383.png)




![2-Methyl-4-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2585393.png)
![N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2585394.png)
